Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a tert-butyl ester group and a sulfanyl group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Carboxylic acids
Scientific Research Applications
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme mechanisms and developing new drugs.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazoline core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-3-yl)acetate]
Uniqueness
Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of both a tert-butyl ester group and a sulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-11(17)8-16-12(18)9-6-4-5-7-10(9)15-13(16)20/h4-7H,8H2,1-3H3,(H,15,20) |
InChI Key |
XGHRQGPRBABTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
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